5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and various substituents including a chloro group, a fluorobenzylthio group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Fluorobenzyl halides, thiosemicarbazides, EDCI, DCC, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulation of Signaling Pathways: It can affect various signaling pathways, leading to altered cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-fluorobenzyl)-2-nitrobenzamide
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
Compared to similar compounds, 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide stands out due to its unique combination of substituents and structural features
Properties
IUPAC Name |
5-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S2/c1-24-14-6-5-11(18)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-3-2-4-12(19)7-10/h2-8H,9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVOQUUTYPHZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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